O2-Ethyl O1-[2-(3-fluoro-4-methoxyphenyl)ethyl] oxalate
Description
O2-Ethyl O1-[2-(3-fluoro-4-methoxyphenyl)ethyl] oxalate is a substituted oxalate ester featuring a fluorinated aromatic moiety. Its structure comprises an oxalate core with two ester groups: one ethyl group (O2-ethyl) and another substituted phenethyl group (O1-[2-(3-fluoro-4-methoxyphenyl)ethyl]).
Properties
IUPAC Name |
1-O-ethyl 2-O-[2-(3-fluoro-4-methoxyphenyl)ethyl] oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO5/c1-3-18-12(15)13(16)19-7-6-9-4-5-11(17-2)10(14)8-9/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNYDCZGBONQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O2-Ethyl O1-[2-(3-fluoro-4-methoxyphenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
O2-Ethyl O1-[2-(3-fluoro-4-methoxyphenyl)ethyl] oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
O2-Ethyl O1-[2-(3-fluoro-4-methoxyphenyl)ethyl] oxalate serves as a building block in synthesizing more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
The compound's fluorinated aromatic ring enhances its binding affinity to biological targets, making it useful for studying enzyme interactions and metabolic pathways. Preliminary studies suggest potential anti-inflammatory and antimicrobial properties, which could be leveraged in pharmacological applications.
Key Mechanisms:
- Enzyme Interaction: May inhibit or activate enzymes involved in metabolic pathways.
- Receptor Modulation: Could influence receptor activity, affecting signaling pathways related to inflammation and cell proliferation.
Industrial Applications
In industrial settings, this compound can be used in the production of specialty chemicals and materials. Its unique properties may facilitate the development of new materials with specific functionalities.
Antimicrobial Activity
A study investigating related oxalate compounds indicated that they could inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. This aligns with findings that compounds with similar structures often demonstrate significant bioactivity due to their ability to interact with microbial membranes.
Anti-inflammatory Effects
In vitro studies have shown that compounds similar to this compound can reduce pro-inflammatory cytokine production in cell cultures, highlighting their potential in managing inflammatory diseases.
Toxicological Considerations
Despite its promising applications, the toxicity profile of oxalates must be considered. Elevated levels of oxalate can lead to oxidative stress and cellular damage, particularly in renal cells. Research indicates that high concentrations can induce free radical production, contributing to cellular toxicity and kidney damage.
Table 2: Toxicity Profile
| Toxicity Aspect | Observations |
|---|---|
| Free Radical Production | Elevated levels observed in renal cells exposed to high concentrations of oxalate |
| Cellular Damage | Induction of morphological changes and loss of membrane integrity in cell cultures |
Mechanism of Action
The mechanism of action of O2-Ethyl O1-[2-(3-fluoro-4-methoxyphenyl)ethyl] oxalate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with proteins or nucleic acids, leading to potential biological effects.
Comparison with Similar Compounds
Ethyl Oxalate (C₆H₁₀O₄)
- Structure : Diethyl ester of oxalic acid (O=C-O-C₂H₅ on both oxalate oxygens).
- Reactivity: Undergoes ammonolysis to form oxamide or ethyl oxamide, depending on reaction conditions (e.g., molar ratios and solvents) .
- Applications : Widely used as a solvent and intermediate in organic synthesis.
O,O-Diethyl O-[2-(Dimethylamino)ethyl] Phosphorothioate Oxalate
- Structure : Phosphorothioate ester with an oxalate counterion.
- Reactivity: Undergoes thiono-thiolo rearrangement, producing decomposition by-products .
- Applications : Historically studied in industrial and military research due to its stability and reactivity.
3-(2-(Dimethylamino)ethyl)indol-5-ol Oxalate (Bufotenine Oxalate)
- Structure: Indole derivative with a dimethylaminoethyl side chain and oxalate salt.
- Toxicity: Exhibits neurotoxic effects in humans at low doses (3 µg/kg intravenously) .
- Applications : Studied for its psychoactive properties.
Ethyl 2-Oxopyrrolidine-1-acetate
- Structure : Pyrrolidone derivative with ethyl ester and oxo groups.
- Physical Properties: Boiling point 108–113°C (1–2 Torr), density 1.138 g/cm³, soluble in chlorform and methanol .
- Applications : Intermediate in pharmaceutical synthesis.
Comparative Data Table
Reactivity and Stability
- This compound: Expected to exhibit ester hydrolysis under acidic/basic conditions, similar to ethyl oxalate . The electron-withdrawing fluoro group may enhance stability compared to non-fluorinated analogs.
- Phosphorothioate Oxalate : Decomposition pathways involve rearrangement rather than ester hydrolysis, highlighting the stability of the oxalate counterion .
Toxicity and Bioactivity
Biological Activity
O2-Ethyl O1-[2-(3-fluoro-4-methoxyphenyl)ethyl] oxalate is a synthetic compound characterized by its unique structure, which includes a fluorinated aromatic ring and an oxalate moiety. This compound has garnered interest in the fields of medicinal chemistry and biology due to its potential biological activities and interactions with various biomolecules.
Chemical Structure and Properties
- Chemical Formula : C13H15FO5
- Molecular Weight : 270.25 g/mol
- Physical Properties : Detailed physical properties such as density, melting point, and boiling point are essential for understanding the compound's behavior in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C13H15FO5 |
| Molecular Weight | 270.25 g/mol |
| Density | TBD |
| Melting Point | TBD |
| Boiling Point | TBD |
Synthesis
The synthesis of this compound typically involves the esterification of oxalic acid with the corresponding alcohol under specific reaction conditions. Common methods include:
- Esterification : Utilizing dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC).
- Reaction Conditions : Conducted under inert atmospheres to prevent oxidation.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The fluorinated aromatic ring enhances binding affinity, while the oxalate ester may undergo hydrolysis, releasing active intermediates.
Toxicological Studies
Research indicates that oxalate compounds can induce cellular toxicity, particularly in renal cells. A study on LLC-PK1 cells showed that high concentrations of oxalate led to:
- Increased membrane permeability
- Morphological alterations
- Loss of cellular integrity due to free radical generation .
Enzyme Interactions
The compound's structure allows it to participate in various biochemical pathways, potentially influencing enzyme activity related to metabolic processes. The fluorine substitution may enhance reactivity and specificity towards certain enzymes.
Case Studies and Research Findings
- Oxalate Toxicity in Renal Cells :
- Role in Kidney Stone Formation :
- Biological Applications :
Q & A
Q. What are the key considerations for synthesizing O2-Ethyl O1-[2-(3-fluoro-4-methoxyphenyl)ethyl] oxalate, and how can esterification conditions be optimized?
The synthesis of oxalate esters typically involves reacting oxalic acid derivatives with alcohols under acid catalysis. For this compound, a two-step approach is recommended:
Esterification : React diethyl oxalate with 2-(3-fluoro-4-methoxyphenyl)ethanol using sulfuric acid or p-toluenesulfonic acid as a catalyst. Temperature control (60–80°C) prevents side reactions like transesterification .
Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC or HPLC .
Critical parameters : Solvent choice (anhydrous toluene minimizes hydrolysis), stoichiometric excess of the alcohol (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to avoid oxidation of the methoxy group .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- NMR :
- ¹H NMR : Look for the ethyl ester quartet (δ 4.2–4.4 ppm, J = 7 Hz) and methoxy singlet (δ 3.8–3.9 ppm). The fluorine atom deshields adjacent protons, causing splitting in aromatic signals (δ 6.8–7.2 ppm) .
- ¹³C NMR : Confirm the oxalate carbonyls (δ 160–165 ppm) and the methoxy carbon (δ 55–56 ppm) .
- IR : Strong C=O stretches (1740–1760 cm⁻¹) and C-O-C ester vibrations (1250–1300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl groups or methoxy-fluorophenyl moieties) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation of the fluorophenyl group .
- Hydrolytic Stability : Monitor hydrolysis rates in buffered solutions (pH 4–9) via HPLC. The ester bond is susceptible to alkaline hydrolysis; use anhydrous solvents for long-term storage .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can model the electronic effects of the 3-fluoro-4-methoxyphenyl substituent:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., oxalate carbonyls) prone to nucleophilic attack .
- Transition State Analysis : Simulate activation energies for reactions like ester hydrolysis or fluorophenyl ring functionalization .
- Solvent Effects : Use the Polarizable Continuum Model (PCM) to predict reaction outcomes in polar vs. nonpolar solvents .
Q. What strategies resolve contradictions in crystallographic data between experimental and computational models?
- X-ray vs. DFT Discrepancies : If experimental torsion angles (e.g., O2–C2–C4–C8 = 70.19° ) deviate from computed values, re-evaluate crystal packing forces (e.g., van der Waals interactions) using software like Mercury.
- Refinement Protocols : Apply Hirshfeld surface analysis to identify intermolecular contacts (e.g., C–H···O interactions) that distort molecular geometry .
Q. How can researchers mitigate byproduct formation during scale-up synthesis?
Q. What advanced techniques validate the compound’s conformational flexibility in solution versus solid state?
- Dynamic NMR : Measure rotational barriers of the ethyl ester group by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .
- Solid-State NMR : Compare chemical shifts with X-ray data to assess crystal lattice constraints on molecular conformation .
- Molecular Dynamics Simulations : Model torsional angles (e.g., O6–C16–C18–C22 = 66.94° ) under simulated solvent conditions .
Methodological Notes
- Safety : Follow protocols in Safety Data Sheets (SDS) for oxalate derivatives, including PPE (gloves, goggles) and fume hood use. Neutralize spills with sodium bicarbonate .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) to ensure consistency across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
